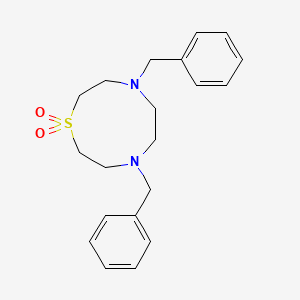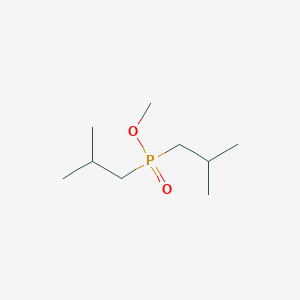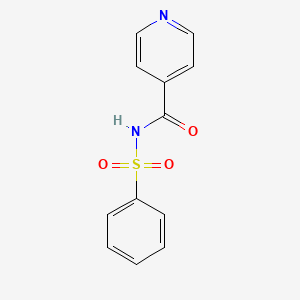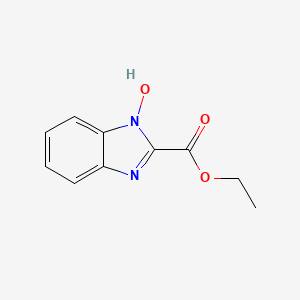
4-Methyl-1-phenylhexa-1,5-dien-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-1-phenylhexa-1,5-dien-3-ol is an organic compound with the molecular formula C13H16O It is a derivative of hexadiene, featuring a phenyl group and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-phenylhexa-1,5-dien-3-ol typically involves the reaction of 4-methyl-1-phenyl-1,5-hexadiene with a suitable oxidizing agent. One common method is the hydroboration-oxidation reaction, where the hexadiene is first treated with borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration-oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. This includes controlling the temperature, pressure, and concentration of reactants.
化学反应分析
Types of Reactions
4-Methyl-1-phenylhexa-1,5-dien-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form saturated compounds.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 4-Methyl-1-phenylhexa-1,5-dien-3-one.
Reduction: Formation of 4-Methyl-1-phenylhexane-3-ol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
科学研究应用
4-Methyl-1-phenylhexa-1,5-dien-3-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Methyl-1-phenylhexa-1,5-dien-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. The double bonds in the hexadiene moiety can undergo reactions that modulate the compound’s biological activity.
相似化合物的比较
Similar Compounds
4-Methyl-1-phenylhexa-1,4-dien-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
4-Methyl-1-phenylhexa-1,3,4-triene: Similar structure but with an additional double bond.
4-Methyl-1-phenylhexane-3-ol: Similar structure but with saturated carbon-carbon bonds.
Uniqueness
4-Methyl-1-phenylhexa-1,5-dien-3-ol is unique due to its combination of a phenyl group, a hydroxyl group, and conjugated double bonds. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
109062-28-4 |
|---|---|
分子式 |
C13H16O |
分子量 |
188.26 g/mol |
IUPAC 名称 |
4-methyl-1-phenylhexa-1,5-dien-3-ol |
InChI |
InChI=1S/C13H16O/c1-3-11(2)13(14)10-9-12-7-5-4-6-8-12/h3-11,13-14H,1H2,2H3 |
InChI 键 |
BMMIGKFGBQCORF-UHFFFAOYSA-N |
规范 SMILES |
CC(C=C)C(C=CC1=CC=CC=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



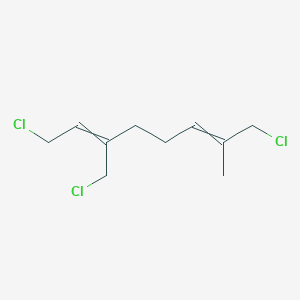

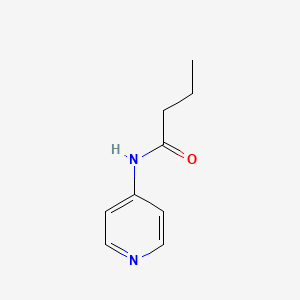
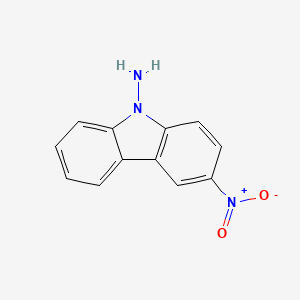
![Methyl 4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzene-1-sulfonate](/img/structure/B14318848.png)
![N,N'-[But-2-yne-1,4-diylbis(oxy-2,1-phenylene)]diacetamide](/img/structure/B14318857.png)


